molecular formula C12H14F3N B1601699 4-(4-(Trifluoromethyl)phenyl)piperidine CAS No. 67259-63-6

4-(4-(Trifluoromethyl)phenyl)piperidine

Cat. No. B1601699
CAS RN: 67259-63-6
M. Wt: 229.24 g/mol
InChI Key: AKGAUMQWPLQYHW-UHFFFAOYSA-N
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Description

“4-(4-(Trifluoromethyl)phenyl)piperidine” is a chemical compound that features a benzene ring bound to a piperidine ring . It has a molecular weight of 245.24 . It is a solid substance and is stored in a refrigerator . The compound is white in color .


Synthesis Analysis

The synthesis of “4-(4-(Trifluoromethyl)phenyl)piperidine” and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “4-(4-(Trifluoromethyl)phenyl)piperidine” is represented by the InChI code 1S/C12H14F3NO/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11/h1-4,11,16H,5-8H2 . The compound has a molecular weight of 265.71 .


Chemical Reactions Analysis

The chemical reactions involving “4-(4-(Trifluoromethyl)phenyl)piperidine” are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The trifluoromethyl group is strongly electron-withdrawing, which is a key factor during compound development .


Physical And Chemical Properties Analysis

“4-(4-(Trifluoromethyl)phenyl)piperidine” is a solid substance . It has a molecular weight of 265.71 and is white in color . The compound is stored in a refrigerator .

Scientific Research Applications

  • Agrochemicals and Pharmaceuticals

    • Field : Agrochemical and Pharmaceutical Industries .
    • Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and in the development of many agrochemical and pharmaceutical compounds .
    • Methods of Application : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Synthesis of Dopamine D3 Receptor Antagonists

    • Field : Neuroscience .
    • Application Summary : 4-(4-(Trifluoromethyl)phenyl)piperidine is used as a reactant in the synthesis of dopamine D3 receptor antagonists .
  • Manufacturing of Agrochemicals and Pharmaceuticals

    • Field : Chemical Engineering .
    • Application Summary : Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The demand for TFMP derivatives has been increasing steadily in the last 30 years .
    • Methods of Application : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
    • Results or Outcomes : The development of flonicamid by ISK. Flonicamid contains the 4-trifluoromethyl-pyridine structure, which is obtained by condensation in the presence of ammonia .
  • Synthesis of Neuroleptic Agents

    • Field : Pharmaceutical Chemistry .
    • Application Summary : 4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol, a compound similar to “4-(4-(Trifluoromethyl)phenyl)piperidine”, may be used to synthesize piperidinols and penfluridol, a neuroleptic agent .
  • C,N-cross Coupling Reactions

    • Field : Organic Chemistry .
    • Application Summary : 4-(Trifluoromethyl)piperidine is used as a reactant for C,N-cross coupling reactions .
  • Synthesis of Pesticides

    • Field : Agrochemical Industry .
    • Application Summary : Trifluoromethylpyridine (TFMP) and its intermediates are used in the synthesis of pesticides . For example, flonicamid, an insecticide developed by ISK, contains the 4-trifluoromethyl-pyridine structure .
    • Methods of Application : Flonicamid is obtained by condensation in the presence of ammonia .
    • Results or Outcomes : Flonicamid is an effective insecticide that works by targeting pests that feed on sap .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates, including “4-(4-(Trifluoromethyl)phenyl)piperidine”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-4,10,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGAUMQWPLQYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498355
Record name 4-[4-(Trifluoromethyl)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Trifluoromethyl)phenyl)piperidine

CAS RN

67259-63-6
Record name 4-[4-(Trifluoromethyl)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 0.54 g (1.22 mmol) of 4-(4-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine and 0.1 g of 10% Pd/C in 20 mL of MeOH was stirred under a hydrogen atmosphere at 45 psi for 4 h. The reaction mixture was filtered through a thin pad of celite eluting with CH2Cl2. The solution was concentrated to give 0.26 g of the title compound.
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 4-(4-(trifluoromethyl)phenyl)pyridine (500 mg, 2.24 mmol, 1.00 equiv), CF3COOH (1.27 g, 11.14 mmol, 5.00 equiv), and palladium carbon (100 mg, 5%) in methanol (50 mL) was hydrogenated overnight under an atmosphere of H2(g) at 30° C. in an oil bath. The reaction mixture was filtered and washed with methanol and concentrated in vacuo. The pH value of the solution was adjusted to 8-9 with aqueous sodium hydroxide (1 M). The resulting solution was extracted with 3×20 mL of dichloromethane and the organic layers combined and concentrated under vacuum, yielding 350 mg (68%) of 4-(4-(trifluoromethyl)phenyl)piperidine as brown oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
100 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 1-benzyl-4-(4-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine (528 mg, 1.66 mmol) prepared in Reference Example 96 and 10% palladium/carbon (50 mg) in acetic acid (5 ml) was stirred at room temperature under an atmospheric pressure of hydrogen. The reaction mixture was filtered through Celite, and the filtrate was concentrated under reduced pressure. The residue was dissolved in methylene chloride, and the mixture was washed with water, 10% sodium hydroxide aqueous solution and brine, and dried over sodium sulfate. After filtration, the filtrate was concentrated under reduced pressure to afford 4-(4-trifluoromethylphenyl)piperidine (400 mg, quantitative) as a yellow oil.
Quantity
528 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
50 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
25
Citations
L Zhang, MA Brodney, J Candler… - Journal of medicinal …, 2011 - ACS Publications
A novel series of mGluR2 positive allosteric modulators (PAMs), 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines, is herein disclosed. Structure−activity relationship studies …
Number of citations: 41 pubs.acs.org
K Imamura, N Tomita, Y Kawakita, Y Ito, K Ono… - Bioorganic & medicinal …, 2017 - Elsevier
A lead compound A was identified previously as an stearoyl coenzyme A desaturase (SCD) inhibitor during research on potential treatments for obesity. This compound showed high …
Number of citations: 34 www.sciencedirect.com
R Devine, M Kelada, S Leonard, DSD Martin… - European Journal of …, 2020 - Elsevier
The management of blood glucose levels and the avoidance of diabetic hyperglycemia are common objectives of many therapies in the treatment of diabetes. An aryl piperazine …
Number of citations: 8 www.sciencedirect.com
B Chandrakantha, AM Isloor, P Shetty, HK Fun… - European Journal of …, 2014 - Elsevier
A new series of N-[5-(4-(alkyl/aryl)-3-nitro-phenyl)-[1,3,4-thiadiazol-2-yl]-2,2-dimethyl-propionamide 4 (a–l) and 6-(4-Methoxy-phenyl)-2-(4-alkyl/aryl)-3-nitro-phenyl)-Imidazo [2,1-b] [1,3,…
Number of citations: 63 www.sciencedirect.com
K Feng - 2020 - ideals.illinois.edu
Direct installation of oxygen, nitrogen, and methyl functionalities into C (sp3)–H bonds is a topic of significant synthetic and medicinal interest. These modifications have the potential to …
Number of citations: 0 www.ideals.illinois.edu
F Pettersson, P Svensson, S Waters… - Journal of Medicinal …, 2012 - ACS Publications
A series of para-substituted 4-phenylpiperidines/piperazines have been synthesized and their affinity to recombinant rat cerebral cortex monoamine oxidases A (MAO A) and B (MAO B) …
Number of citations: 17 pubs.acs.org
G Ortore, E Orlandini, L Betti… - ACS Chemical …, 2020 - ACS Publications
The most commonly used antidepressant drugs are the serotonin transporter inhibitors. Their effects depend strongly on the selectivity for a single monoamine transporter compared to …
Number of citations: 11 pubs.acs.org
Y Okuda, M Nagaoka, T Yamamoto - ChemCatChem, 2020 - Wiley Online Library
The synthesis of primary, secondary, and tertiary alcohols by the 1,2‐addition of arylboronic acids or boronates to carbonyl compounds, including unactivated ketones, using novel bulky …
TD Apsunde - 2014 - scholarworks.uno.edu
The focus of these studies was directed towards the synthesis of novel N-heterocyclic compounds and pharmacological evaluation of these compounds for activity at monoamine …
Number of citations: 5 scholarworks.uno.edu
A Wang, Y Yang, Y Jun, B Wang, K Lv, M Liu… - Bioorganic & Medicinal …, 2018 - Elsevier
A series of novel nitrofuranyl methyl N-heterocycles based on the structure of IIIM-MCD-211 were designed and synthesized. Compounds 6d, 8b and 12a show excellent activity against …
Number of citations: 30 www.sciencedirect.com

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